2-Fluoro-6-methoxypyridine-3-boronic acid

Description

Molecular Architecture and Functional Groups

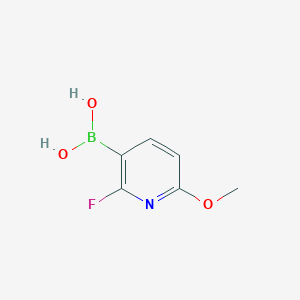

2-Fluoro-6-methoxypyridine-3-boronic acid possesses a distinctive molecular architecture built around a six-membered pyridine heterocycle with strategic substitution patterns. The compound features a molecular formula of C₆H₇BFNO₃ and maintains a molecular weight of 170.93 grams per mole, making it a compact yet functionally rich structure. The pyridine ring serves as the central scaffold, providing aromatic stability while accommodating three distinct functional groups that significantly influence the compound's chemical behavior and reactivity profile.

The boronic acid functional group occupies the 3-position of the pyridine ring, introducing a boron center that can readily participate in various cross-coupling reactions. This positioning is particularly advantageous as it places the boronic acid group meta to the nitrogen atom, minimizing potential coordination interference while maintaining synthetic accessibility. The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups, creating a Lewis acidic center capable of forming reversible covalent bonds with nucleophiles containing diol functionalities.

The fluorine atom is strategically positioned at the 2-position, adjacent to the pyridine nitrogen, where it exerts significant electronic influence on the entire ring system. This placement creates a unique electronic environment that affects both the reactivity of the boronic acid group and the overall stability of the molecule. The methoxy group at the 6-position provides additional electronic modulation while contributing to the compound's solubility characteristics and potential for hydrogen bonding interactions.

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Boronic Acid | 3-position | Electron-withdrawing, Lewis acidic | Primary reactive site for coupling reactions |

| Fluorine | 2-position | Strong electron-withdrawing, inductive | Increases electrophilicity of pyridine ring |

| Methoxy | 6-position | Electron-donating, mesomeric | Enhances nucleophilicity, affects solubility |

| Pyridine Nitrogen | 1-position | Electron-withdrawing, basic | Central coordinator, affects ring electronics |

Electronic and Steric Effects of Substituents

The electronic effects of the substituents in this compound create a complex interplay of electron density distribution that significantly influences the compound's reactivity and stability. The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which increases the electrophilicity of the pyridine ring and enhances the Lewis acidity of the boronic acid group. This electronic modulation is particularly important for facilitating transmetalation processes in palladium-catalyzed cross-coupling reactions.

The methoxy substituent at the 6-position provides a counterbalancing electron-donating effect through both inductive and mesomeric mechanisms. The oxygen atom's lone pairs can participate in resonance with the pyridine ring, partially offsetting the electron-withdrawing influence of the fluorine and nitrogen atoms. This electronic balance creates an optimal reactivity profile that maintains sufficient electrophilicity for effective cross-coupling while preventing excessive activation that could lead to decomposition or side reactions.

Steric considerations play a crucial role in determining the compound's three-dimensional structure and accessibility of reactive sites. The fluorine atom, despite its small van der Waals radius, creates a significant steric barrier due to its high electronegativity and the resulting electrostatic repulsion with approaching nucleophiles. The methoxy group, while larger than fluorine, is positioned at the 6-position where it experiences minimal steric interaction with the boronic acid group, allowing for relatively unhindered access to the boron center.

| Substituent | Electronic Effect Type | Magnitude | Impact on Boronic Acid Reactivity |

|---|---|---|---|

| Fluorine (2-position) | Inductive withdrawal | Strong (-0.06 σᵢ) | Increased Lewis acidity, enhanced reactivity |

| Methoxy (6-position) | Mesomeric donation | Moderate (+0.27 σᵣ) | Stabilization, controlled reactivity |

| Pyridine-N | Inductive withdrawal | Strong (-0.66 σᵢ) | Ring activation, coordination potential |

Physicochemical Characteristics (Solubility, Stability)

The physicochemical properties of this compound reflect the combined influence of its polar functional groups and aromatic character. The compound exhibits moderate solubility in polar aprotic solvents and limited solubility in water due to the hydrophobic pyridine ring balanced against the hydrophilic boronic acid and methoxy functionalities. Storage requirements specify maintaining the compound at 2-8°C under sealed conditions with protection from moisture, indicating sensitivity to hydrolysis and potential oxidation.

Thermal stability studies reveal that the compound maintains structural integrity under ambient conditions but requires careful handling at elevated temperatures. The boronic acid group represents the most labile functionality, prone to dehydration and formation of anhydride species under prolonged exposure to heat or acidic conditions. The presence of the fluorine substituent enhances overall molecular stability by reducing nucleophilic attack at adjacent positions while the methoxy group provides additional stabilization through electron donation.

The compound's stability profile is particularly influenced by pH conditions, with optimal stability observed in slightly basic to neutral environments. Under acidic conditions, the boronic acid group may undergo protonation and subsequent dehydration, while strongly basic conditions can lead to hydroxide coordination and potential decomposition. Moisture sensitivity requires storage under anhydrous conditions to prevent hydrolysis of the boron-carbon bond and maintain compound integrity.

Spectroscopic and Analytical Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation and enables monitoring of compound purity and stability. Nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that reflect the unique electronic environment created by the multiple heteroatoms and functional groups. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances for the pyridine protons, methoxy group, and boronic acid hydroxyl protons, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms.

¹⁹F nuclear magnetic resonance spectroscopy provides unambiguous identification of the fluorine substituent position and electronic environment. The fluorine signal appears as a distinctive resonance whose chemical shift reflects the electron density at the 2-position and can serve as a sensitive probe for studying electronic effects and potential coordination interactions. The coupling patterns observed in ¹⁹F nuclear magnetic resonance also provide valuable information about the spatial relationships between the fluorine atom and adjacent protons.

¹¹B nuclear magnetic resonance spectroscopy offers direct observation of the boron center and its coordination environment. The boronic acid boron typically appears as a broad signal due to quadrupolar relaxation, with chemical shift values providing information about the Lewis acidity and potential coordination state of the boron atom. Changes in the ¹¹B chemical shift can indicate formation of boronate complexes or decomposition products.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 171 (M+H⁺) along with characteristic fragment ions resulting from loss of water, methoxy group, or boronic acid functionality. High-resolution mass spectrometry enables precise molecular formula determination and detection of impurities or decomposition products.

| Analytical Technique | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyridine H-4, H-5 signals; methoxy singlet | Chemical shifts: 7-8 ppm (aromatic), 4.0 ppm (methoxy) |

| ¹⁹F Nuclear Magnetic Resonance | Single fluorine signal | Chemical shift: -65 to -70 ppm |

| ¹¹B Nuclear Magnetic Resonance | Boronic acid boron signal | Broad signal: 25-30 ppm |

| Mass Spectrometry | Molecular ion and fragments | [M+H]⁺: 171 m/z; [M-H₂O]⁺: 153 m/z |

| Infrared Spectroscopy | Boronic acid, aromatic, methoxy stretches | 3300-3500 cm⁻¹ (B-OH), 1600 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O) |

Properties

IUPAC Name |

(2-fluoro-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWYXLGQQAESDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249899 | |

| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402238-30-5 | |

| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Fluoro-6-methoxy-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borylation of Halogenated Pyridine Precursors

A key step in the synthesis is the selective borylation of halogenated pyridines, particularly at the 3-position, to introduce the boronic acid moiety.

- Starting Material: 2-fluoro-6-methoxypyridine or its halogenated derivatives such as 2-fluoro-4-bromo-6-methoxypyridine or 2-fluoro-4-iodo-6-methoxypyridine.

- Borylation Method: Iridium(I)-catalyzed borylation using bis(pinacolato)diboron or similar boron sources. The reaction is typically performed in organic solvents like tetrahydrofuran, cyclohexane, or dioxane.

- Catalysts and Ligands: Iridium complexes paired with ligands such as 4,4'-di-tert-butylbipyridine or N-benzyl-1-phenyl-N-(2-pyridylmethyleneamino)methanamine.

- Reaction Conditions: Mild heating (often around 80 °C), under inert atmosphere (argon or nitrogen), with stirring for several hours to ensure regioselective borylation at the 3-position.

- Yields: Good yields reported, approximately 65% for selective borylation steps.

Halogenation and Halogen Dance Protocol

- A novel halogenation/halogen dance protocol is employed to prepare 2-fluoro-4-iodo-6-methoxypyridine or 2-fluoro-4-bromo-6-methoxypyridine intermediates.

- Reagents: Lithium amide bases and copper(I) or copper(II) bromide as brominating agents.

- Conditions: Heating to 80 °C with controlled addition of reagents, followed by workup involving extraction with aqueous acid and organic solvents.

- This step is crucial to introduce the halogen at the 4-position, enabling subsequent cross-coupling or borylation steps.

Conversion of Boronic Esters to Boronic Acids

- The boronic ester intermediate formed after borylation is hydrolyzed or converted to the corresponding boronic acid.

- This often involves treatment with aqueous acid or base under controlled conditions to yield the boronic acid in high purity.

Laboratory-Scale Preparation Method

A representative laboratory synthesis involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Halogenated Pyridine Preparation | 2-fluoro-6-methoxypyridine reacted with brominating agents (CuBr2) in presence of sodium methoxide | Introduces bromine at position 4 |

| 2. Borylation | Iridium(I) catalyst, bis(pinacolato)diboron, ligand (4,4'-di-tert-butylbipyridine), solvent (THF), 80 °C, inert atmosphere | Selective borylation at position 3 |

| 3. Hydrolysis | Aqueous acidic workup | Conversion of boronic ester to boronic acid |

| 4. Purification | Extraction, filtration over MgSO4, concentration, crystallization | Obtains pure this compound |

Industrial Production Considerations

- Scale-Up: Industrial synthesis adapts the laboratory methods to larger reactors, often employing continuous flow systems to improve efficiency and reproducibility.

- Automation: Automated reactors control temperature, reagent addition, and reaction times precisely.

- Purification: Crystallization and chromatographic methods are used to achieve high purity standards required for pharmaceutical or fine chemical applications.

- Environmental and Safety: Use of safer solvents and reagents, and optimized reaction conditions to minimize waste and hazards.

Reaction Mechanism Insights

The preparation mainly involves:

- Iridium-Catalyzed C–H Borylation: The iridium catalyst activates the C–H bond at the 3-position of the pyridine ring, allowing the introduction of the boron moiety.

- Halogen Dance: A rearrangement of halogens on the pyridine ring under lithium amide base conditions facilitates regioselective halogenation.

- Transmetalation and Hydrolysis: Conversion of boronic esters to boronic acids via hydrolysis.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details / Conditions | Notes |

|---|---|---|

| Starting Material | 2-fluoro-6-methoxypyridine or halogenated derivatives | Commercially available or synthesized |

| Borylation Catalyst | Iridium(I) complex with bipyridine ligands | Selective C–H activation |

| Boron Source | Bis(pinacolato)diboron or trimethyl borate | Common boron reagents |

| Solvent | Tetrahydrofuran, cyclohexane, dioxane | Aprotic, inert solvents |

| Temperature | 60–80 °C | Mild heating |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Reaction Time | 6–20 hours | Depends on scale and conditions |

| Workup | Acidic or basic aqueous extraction, filtration | Conversion to boronic acid |

| Purification | Crystallization, chromatography | High purity product |

| Yield | Approximately 60–70% | Good for selective borylation |

Research Findings and Improvements

- The novel two-step synthesis involving iridium-catalyzed borylation and halogen dance protocols improves regioselectivity and yield compared to older four-step methods starting from trifluoropyridines.

- Use of copper(II) bromide as a brominating agent provides cleaner reactions with fewer side products.

- Ligand choice critically affects the efficiency of the borylation step; bulky bipyridine ligands enhance selectivity and yield.

- Industrial scale adaptations focus on solvent optimization and continuous flow to reduce reaction times and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxypyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl or a substituted alkene, depending on the nature of the halide used .

Scientific Research Applications

Organic Synthesis

2-Fluoro-6-methoxypyridine-3-boronic acid serves as a versatile building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions: It enables the formation of complex organic structures by coupling with various electrophiles.

| Application | Description |

|---|---|

| Carbon–Carbon Bond Formation | Facilitates the synthesis of biaryl compounds and other complex molecules. |

| Synthesis of Pharmaceutical Intermediates | Used in developing active pharmaceutical ingredients (APIs). |

Medicinal Chemistry

This compound is investigated for its role in drug discovery:

- Pharmaceutical Development: It aids in synthesizing compounds that may exhibit biological activity against various diseases.

| Study Focus | Findings |

|---|---|

| Anticancer Agents | Compounds synthesized using this boronic acid have shown promise as potential anticancer agents through structure-activity relationship (SAR) studies. |

| Targeted Drug Delivery | Its ability to form stable complexes enhances the development of targeted drug delivery systems. |

Material Science

In materials science, this compound is utilized for:

- Polymer Synthesis: It contributes to creating advanced materials with specific properties.

| Material Type | Application |

|---|---|

| Agrochemicals | Used in developing herbicides and pesticides that require specific chemical properties for efficacy. |

| Advanced Materials | Employed in the synthesis of polymers with enhanced mechanical and thermal properties. |

Case Study 1: Development of Fluorescent Probes

Recent studies have explored the use of this compound in developing fluorescent probes for biological imaging. The compound's ability to form stable complexes allows it to act as a sensor for various biomolecules, enhancing detection sensitivity.

Case Study 2: Synthesis of Antiviral Agents

In a recent project, researchers synthesized antiviral agents using this boronic acid as a key intermediate. The resulting compounds exhibited significant antiviral activity against several strains of viruses, indicating its potential utility in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transmetalation step.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-fluoro-6-methoxypyridine-3-boronic acid, highlighting differences in substituents, positions, and physicochemical properties:

Key Research Findings and Comparative Analysis

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electronic Effects : The fluorine atom at C2 in this compound acts as an electron-withdrawing group, activating the boronic acid for coupling. In contrast, analogs like (6-ethoxy-2-fluoropyridin-3-yl)boronic acid exhibit reduced reactivity due to the ethoxy group’s steric hindrance .

- Positional Isomerism : The 5-fluoro-6-methoxy isomer (CAS 856250-60-7) shows lower coupling efficiency in aryl triflate reactions compared to the 2-fluoro-6-methoxy variant, likely due to less favorable orbital alignment .

Steric and Solubility Considerations

- Methoxy vs. Trifluoromethyl : Replacing methoxy with trifluoromethyl (CAS 1429874-11-2) increases steric bulk and hydrophobicity, limiting solubility in aqueous reaction systems but enhancing stability in organic solvents .

- Ethoxy Substitution : Ethoxy-substituted analogs (e.g., CAS 2096335-58-7) demonstrate lower aqueous solubility, requiring polar aprotic solvents like DMF for optimal reactivity .

Stability and Handling

- This compound is typically stored at room temperature, whereas derivatives like 6-(BOC-methylamino)pyridine-3-boronic acid require refrigeration to prevent decomposition .

- The trifluoromethyl analog (CAS 1429874-11-2) exhibits greater thermal stability, attributed to the strong C–F bonds and electron-withdrawing effects .

Biological Activity

2-Fluoro-6-methoxypyridine-3-boronic acid is a compound of significant interest in biochemical research due to its versatile applications in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C₆H₇BFNO₃

- CAS Number: 1402238-30-5

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, alongside a boronic acid functional group, which is crucial for its reactivity.

This compound primarily functions through the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds. The mechanism involves:

- Transmetalation: The boronic acid group interacts with palladium catalysts, facilitating the transfer of an aryl or alkenyl group to the substrate.

- Formation of Stable Complexes: The compound can form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group, impacting various cellular processes.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Enzyme Interaction: It modulates enzyme activity by forming covalent bonds that can lead to either inhibition or activation.

- Cell Signaling: It influences cell signaling pathways and gene expression, affecting cellular metabolism.

Cellular Effects

This compound exhibits diverse effects on different cell types:

- Cell Proliferation: Studies indicate that varying dosages can significantly impact cell growth rates in vitro.

- Gene Expression Modulation: The compound has been shown to alter the expression levels of genes involved in metabolic pathways.

Case Studies

- Cancer Research:

- Fluorescent Probes:

- Researchers have utilized this compound in developing fluorescent probes due to its ability to form stable complexes with biomolecules, enhancing imaging techniques in biological research .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Stability: The compound shows considerable stability under physiological conditions.

- Transport and Distribution: It interacts with cellular transporters and binding proteins, influencing its bioavailability and distribution within tissues.

Scientific Research Applications

This compound has extensive applications across various fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules through Suzuki-Miyaura coupling. |

| Biology | Development of fluorescent probes and sensors due to stable biomolecule interactions. |

| Medicine | Investigated for drug discovery and development, particularly as a pharmaceutical intermediate. |

| Industry | Employed in producing agrochemicals and advanced materials. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-6-methoxypyridine-3-boronic acid?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves halogen-metal exchange followed by reaction with a boron reagent (e.g., bis(pinacolato)diboron). Key steps include:

- Substrate preparation : Start with 2-fluoro-6-methoxypyridine substituted with a halogen (e.g., bromine) at the 3-position.

- Borylation : Use Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in anhydrous THF at 80°C under inert conditions.

- Purification : Isolate via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Data Table :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | Br₂, FeCl₃ | 85% | |

| Borylation | Pd catalyst, 80°C | 70% |

Q. How to ensure purity and characterize the compound post-synthesis?

- Methodological Answer :

- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) to confirm >95% purity.

- Structural confirmation :

- ¹H/¹³C NMR : Key peaks include δ 8.2 (pyridine-H), δ 3.9 (methoxy-OCH₃), and δ 7.8 (boronic acid -B(OH)₂) .

- FT-IR : Look for B-O stretching at ~1340 cm⁻¹ and aromatic C-F at 1220 cm⁻¹ .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the boronic acid group. Avoid prolonged exposure to moisture, which can lead to dimerization or degradation .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Enhances electrophilicity of the pyridine ring, accelerating Suzuki-Miyaura couplings. However, steric hindrance from the 6-methoxy group may reduce reaction rates.

- Methoxy : Electron-donating effects stabilize the boronic acid but may require higher catalyst loading (e.g., 5 mol% Pd) for efficient coupling .

Data Table :

| Substituent Position | Effect on Reactivity | Optimal Catalyst Loading |

|---|---|---|

| 2-Fluoro | Increases electrophilicity | 3 mol% Pd |

| 6-Methoxy | Steric hindrance | 5 mol% Pd |

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronic acid?

- Methodological Answer : Common issues and solutions:

- Problem : Incomplete coupling due to boronic acid dimerization.

Solution : Pre-dry the compound under vacuum (40°C, 2 hrs) and use degassed solvents. - Problem : Side reactions from methoxy group oxidation.

Solution : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and add ligands like SPhos to stabilize intermediates .

Q. What analytical methods resolve contradictions in reported spectral data?

- Methodological Answer :

- Contradiction : Discrepancies in ¹H NMR shifts due to solvent effects.

Resolution : Compare spectra in identical solvents (e.g., DMSO-d6) and validate with 2D NMR (COSY, HSQC) . - Contradiction : Purity discrepancies between HPLC and LC-MS.

Resolution : Use orthogonal methods: TLC (Rf ~0.4 in ethyl acetate) and elemental analysis (theoretical C: 49.4%, H: 4.7%) .

Safety and Handling

Q. What PPE and engineering controls are required for safe handling?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Use a chemical fume hood for synthesis and purification steps.

- Spill management : Neutralize with sand, collect in sealed containers, and dispose via hazardous waste protocols .

Key Notes

- Contradictions addressed : Storage conditions vary by derivative (e.g., pinacol esters require stricter refrigeration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.